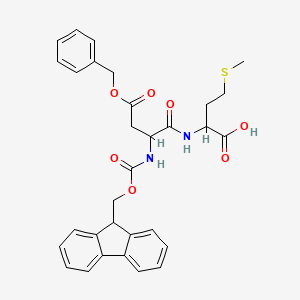
Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of aspartic acid and methionine, with specific protecting groups attached to the aspartic acid residues. The compound is often utilized in solid-phase peptide synthesis due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH typically involves the following steps:
Protection of Aspartic Acid: The aspartic acid is protected using benzyl groups (OBn) to prevent unwanted reactions at the carboxyl groups.
Fmoc Protection: The amino group of aspartic acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Coupling with Methionine: The protected aspartic acid is then coupled with methionine using standard peptide coupling reagents such as HBTU or DIC in the presence of a base like DIPEA.
Purification: The final product is purified using techniques such as HPLC to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. The reaction conditions are optimized for efficiency and yield, and stringent quality control measures are implemented to ensure consistency.
化学反応の分析
Types of Reactions
Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine in DMF.
Hydrolysis: Removal of benzyl protecting groups using hydrogenation or acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Piperidine in DMF: Used for Fmoc deprotection.
Hydrogenation: Used for benzyl group removal.
HBTU or DIC: Common peptide coupling reagents.
DIPEA: A base used in coupling reactions.
Major Products
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in peptide synthesis or other biochemical applications.
科学的研究の応用
Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: As a building block for the synthesis of complex peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biochemical Studies: To study protein-protein interactions and enzyme mechanisms.
Industrial Applications: In the production of synthetic peptides for various industrial uses.
作用機序
The mechanism of action of Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for selective reactions at specific sites. The Fmoc group is removed under basic conditions, while the benzyl groups are removed under acidic or hydrogenation conditions, enabling the formation of peptide bonds.
類似化合物との比較
Similar Compounds
Fmoc-Asp(OtBu)-OH: A similar compound with tert-butyl protecting groups instead of benzyl groups.
Fmoc-Asp(OAll)-OH: Another derivative with allyl protecting groups.
Fmoc-D-Asp(OtBu)-OH: The D-isomer of aspartic acid with tert-butyl protection.
Uniqueness
Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH is unique due to its specific protecting groups, which offer different reactivity and stability compared to other derivatives. The benzyl groups provide robust protection that can be selectively removed, making it suitable for specific synthetic applications.
特性
分子式 |
C31H32N2O7S |
|---|---|
分子量 |
576.7 g/mol |
IUPAC名 |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C31H32N2O7S/c1-41-16-15-26(30(36)37)32-29(35)27(17-28(34)39-18-20-9-3-2-4-10-20)33-31(38)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,25-27H,15-19H2,1H3,(H,32,35)(H,33,38)(H,36,37) |
InChIキー |
SMRJEVFFOATZRY-UHFFFAOYSA-N |
正規SMILES |
CSCCC(C(=O)O)NC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


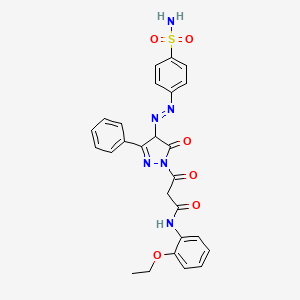
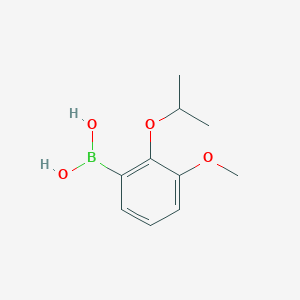
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-cyclopropylamino]methyl]piperidine-1-carboxylate](/img/structure/B14780203.png)
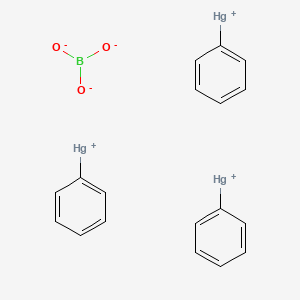

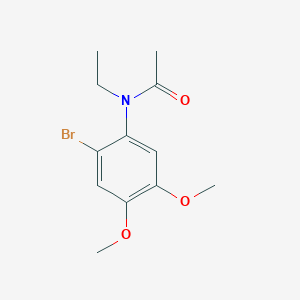
![[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14780233.png)
![(1R,5R)-6-(5-iodo-2-propan-2-ylpyrazol-3-yl)bicyclo[3.1.0]hexan-3-one](/img/structure/B14780239.png)

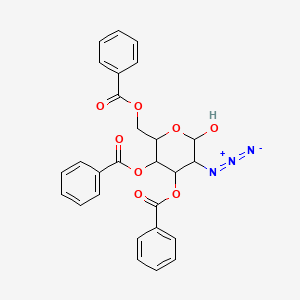


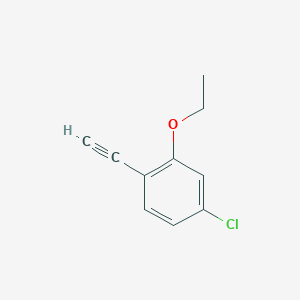
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)
